3-(3,4-DIMETHYLBENZOYL)-4-(4-FLUOROBENZENESULFONYL)-6-METHYLQUINOLINE
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Overview
Description
3-(3,4-DIMETHYLBENZOYL)-4-(4-FLUOROBENZENESULFONYL)-6-METHYLQUINOLINE is a complex organic compound that belongs to the quinoline family. This compound is characterized by the presence of a dimethylbenzoyl group, a fluorobenzenesulfonyl group, and a methyl group attached to the quinoline core. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-DIMETHYLBENZOYL)-4-(4-FLUOROBENZENESULFONYL)-6-METHYLQUINOLINE typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the substituent groups. Common synthetic routes include:
Friedländer Synthesis: This method involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts to form the quinoline core.
Electrophilic Aromatic Substitution:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-DIMETHYLBENZOYL)-4-(4-FLUOROBENZENESULFONYL)-6-METHYLQUINOLINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Benzoyl chloride, fluorobenzenesulfonyl chloride
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives.
Scientific Research Applications
3-(3,4-DIMETHYLBENZOYL)-4-(4-FLUOROBENZENESULFONYL)-6-METHYLQUINOLINE has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-(3,4-DIMETHYLBENZOYL)-4-(4-FLUOROBENZENESULFONYL)-6-METHYLQUINOLINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-DIMETHYLBENZOYL)-4-(4-CHLOROBENZENESULFONYL)-6-METHYLQUINOLINE
- 3-(3,4-DIMETHYLBENZOYL)-4-(4-BROMOBENZENESULFONYL)-6-METHYLQUINOLINE
- 3-(3,4-DIMETHYLBENZOYL)-4-(4-IODOBENZENESULFONYL)-6-METHYLQUINOLINE
Uniqueness
The uniqueness of 3-(3,4-DIMETHYLBENZOYL)-4-(4-FLUOROBENZENESULFONYL)-6-METHYLQUINOLINE lies in the presence of the fluorobenzenesulfonyl group, which imparts distinct chemical and biological properties compared to its chloro, bromo, and iodo analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
IUPAC Name |
(3,4-dimethylphenyl)-[4-(4-fluorophenyl)sulfonyl-6-methylquinolin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FNO3S/c1-15-4-11-23-21(12-15)25(31(29,30)20-9-7-19(26)8-10-20)22(14-27-23)24(28)18-6-5-16(2)17(3)13-18/h4-14H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDFGCOXANHGKMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CN=C2C=C1)C(=O)C3=CC(=C(C=C3)C)C)S(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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